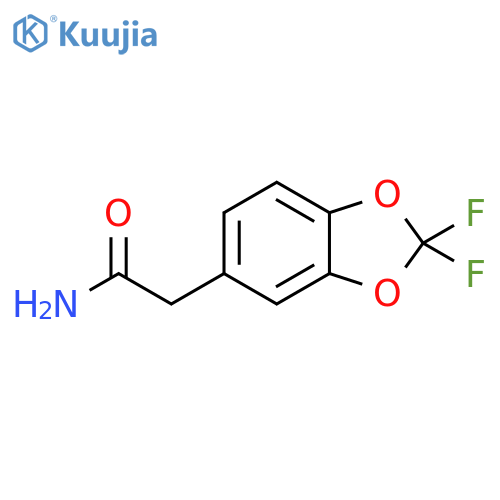

Cas no 1357624-05-5 (1,3-Benzodioxole-5-acetamide, 2,2-difluoro-)

1357624-05-5 structure

商品名:1,3-Benzodioxole-5-acetamide, 2,2-difluoro-

CAS番号:1357624-05-5

MF:C9H7F2NO3

メガワット:215.153589487076

MDL:MFCD29066696

CID:5159722

1,3-Benzodioxole-5-acetamide, 2,2-difluoro- 化学的及び物理的性質

名前と識別子

-

- 1,3-Benzodioxole-5-acetamide, 2,2-difluoro-

-

- MDL: MFCD29066696

- インチ: 1S/C9H7F2NO3/c10-9(11)14-6-2-1-5(4-8(12)13)3-7(6)15-9/h1-3H,4H2,(H2,12,13)

- InChIKey: CZLIKMNSVCZIKD-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC=C(CC(N)=O)C=C2OC1(F)F

1,3-Benzodioxole-5-acetamide, 2,2-difluoro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB277584-1 g |

2,2-Difluoro-1,3-benzodioxole-5-acetamide; . |

1357624-05-5 | 1g |

€690.00 | 2023-04-26 | ||

| abcr | AB277584-1g |

2,2-Difluoro-1,3-benzodioxole-5-acetamide; . |

1357624-05-5 | 1g |

€690.00 | 2025-03-19 |

1,3-Benzodioxole-5-acetamide, 2,2-difluoro- 関連文献

-

1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

1357624-05-5 (1,3-Benzodioxole-5-acetamide, 2,2-difluoro-) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1357624-05-5)1,3-Benzodioxole-5-acetamide, 2,2-difluoro-

清らかである:99%

はかる:1g

価格 ($):409.0